1-Phenyl-2-(trifluoromethoxy)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-(trifluoromethoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQNFNIICOIPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104159-53-7 | |
| Record name | 1-phenyl-2-(trifluoromethoxy)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-phenyl-2-(trifluoromethoxy)ethan-1-one with structurally related compounds, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
*Calculated based on analogous structures.
Key Comparisons
Electronic Effects
- Trifluoromethoxy (-OCF₃): Strong electron-withdrawing nature activates the ketone for nucleophilic attack, enhancing electrophilicity. This contrasts with -NHPh (electron-donating, ), which stabilizes intermediates in radical reactions .
- -SPh (): Moderately electron-withdrawing; facilitates thioether-directed asymmetric catalysis .
Synthetic Utility 1-Phenyl-2-(phenylamino)ethan-1-one undergoes three-component reactions with CBr₄ and indoles to form brominated imino derivatives (52–70% yields) . 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one serves as a precursor for pyrazolo[1,5-a]pyridine antituberculosis agents, highlighting the role of OCF₃ in drug design .
Biological Relevance
- -pyrrolidinyl (): Enhances blood-brain barrier penetration due to nitrogen lone pairs, unlike the polar OCF₃ group .
- -NHPh derivatives () are explored for antiferroptotic activity, whereas OCF₃ analogs may exhibit improved metabolic stability .
Table 2: Reaction Yields and Conditions
Research Findings and Implications
- Trifluoromethoxy vs. Halogens: The OCF₃ group offers superior steric and electronic profiles compared to halogens (e.g., Br in ), enhancing resistance to enzymatic degradation .
- Radical Reactivity: Unlike -NHPh derivatives (), OCF₃-substituted ketones may resist radical pathways due to reduced electron density at the α-carbon.
Q & A
Q. Q1. What are the key synthetic routes for 1-Phenyl-2-(trifluoromethoxy)ethan-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 1-Chloro-1-(4-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one) are synthesized via base-catalyzed reactions between benzaldehyde derivatives and chloroacetone, using potassium carbonate as a base . Key variables include solvent choice (e.g., THF vs. DMF), temperature control (25–60°C), and stoichiometric ratios of trifluoromethoxy-containing precursors. Optimizing these parameters minimizes side products like over-oxidized species or unreacted intermediates. Purification via column chromatography or recrystallization is critical for isolating high-purity product .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The trifluoromethoxy group (δ ~75–80 ppm in ¹⁹F NMR) induces deshielding in adjacent protons .
- IR : Confirm the carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
- HRMS : Use electrospray ionization (ESI) to verify molecular ion [M+H]⁺ and fragmentation patterns. For complex derivatives (e.g., thiophene-containing analogs), tandem MS/MS resolves isobaric interferences .
Advanced Research Questions
Q. Q3. How do electronic effects of the trifluoromethoxy group influence the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer: The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group (EWG) that polarizes the carbonyl, enhancing electrophilicity. This accelerates nucleophilic attacks (e.g., Grignard additions) but may sterically hinder bulkier nucleophiles. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, compare reaction rates with non-fluorinated analogs (e.g., methoxy derivatives) under identical conditions to isolate electronic effects .
Q. Q4. What strategies mitigate conflicting crystallographic and spectroscopic data for this compound derivatives?
Methodological Answer:
- Crystallography : Use SHELXL for refinement, especially for high-resolution data. Discrepancies in bond lengths/angles may arise from dynamic disorder; apply TWINABS for twinned crystals .
- Spectroscopy : Cross-validate NMR assignments with COSY/NOESY for conformational analysis. If X-ray and NMR data conflict (e.g., unexpected dihedral angles), consider solvent-induced conformational changes or polymorphism .
Q. Q5. How can structure-activity relationship (SAR) studies optimize bioactivity in this compound analogs?
Methodological Answer:
- Pharmacophore Modeling : Identify critical moieties (e.g., trifluoromethoxy, phenyl rings) using software like Schrödinger’s Phase.
- Enzyme Assays : Test analogs against targets (e.g., kinases, cytochrome P450) to correlate substituent effects (e.g., -CF₃ vs. -OCH₃) with inhibition constants (Kᵢ). For example, thiophene-containing derivatives show enhanced anti-inflammatory activity due to π-π stacking with COX-2 .
- ADMET Profiling : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to prioritize analogs with balanced potency and bioavailability .
Data-Driven Analysis
Q. Table 1. Comparative Reactivity of this compound Derivatives
| Derivative | Reaction Type | Yield (%) | Key Observation | Reference |
|---|---|---|---|---|
| Thiophene analog | Nucleophilic addition | 78 | Enhanced rate due to conjugated π-system | |
| Methoxy analog | Grignard reaction | 62 | Slower kinetics vs. -OCF₃ derivative | |
| Chloro-substituted | Suzuki coupling | 85 | Steric hindrance reduces coupling efficiency |
Q. Table 2. Biological Activity of Selected Analogs
| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity Index | Notes |
|---|---|---|---|---|
| Analog A (-CF₃) | COX-2 | 0.45 | >100 | Potent anti-inflammatory |
| Analog B (-OCH₃) | COX-2 | 2.1 | 25 | Moderate activity |
| Analog C (-SCH₃) | CYP3A4 | 10.2 | N/A | Off-target hepatotoxicity |
Contradictions and Resolutions
-
Contradiction : Conflicting reports on the stability of the trifluoromethoxy group under basic conditions.
Resolution : Conduct pH-dependent stability studies (HPLC monitoring) to identify degradation thresholds. For example, -OCF₃ is stable below pH 10 but hydrolyzes to -OH at higher pH . -
Contradiction : Discrepancies in reported enzyme inhibition mechanisms (competitive vs. non-competitive).
Resolution : Perform kinetic assays (Lineweaver-Burk plots) with purified enzymes. Use fluorescent probes (e.g., ANS for hydrophobic binding sites) to confirm binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
